2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate
Description
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O2/c9-6-5(2-1-3-13-6)14-7(15)16-4-8(10,11)12/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNZEJWHGGZYJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 2-Chloropyridin-3-amine with 2,2,2-Trifluoroethyl Chloroformate
-
- Starting amine: 2-chloropyridin-3-amine
- Carbamoylating agent: 2,2,2-trifluoroethyl chloroformate
- Solvent: Dichloromethane (DCM) or acetonitrile
- Temperature: 0°C to room temperature (to control reaction rate and minimize side reactions)
- Base: Often a mild base such as triethylamine or pyridine is used to neutralize the HCl generated during the reaction.
-
- Dissolve 2-chloropyridin-3-amine in the chosen solvent under an inert atmosphere.
- Cool the solution to 0°C.
- Slowly add 2,2,2-trifluoroethyl chloroformate dropwise while stirring.
- Add a base to scavenge the released HCl.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Work-up involves aqueous washes to remove salts and purification by crystallization or chromatography.
-
- Reported yields typically range from 70% to 90% depending on scale and purification method.
- Purity is usually confirmed by NMR, IR, and melting point analysis.
Alternative Synthetic Routes
Coupling Reactions Using Carbamoyl Precursors:
- Some methods involve coupling 2-chloropyridin-3-amine with carbamoyl intermediates generated in situ using reagents like l,l'-carbonyldiimidazole (CDI) or other carbonyl sources.
- This approach can offer milder reaction conditions and fewer by-products.
Hydrogenation and Catalytic Methods:
- In some preparative schemes for related trifluoroethyl carbamates, hydrogenation steps are employed to reduce intermediates or remove protecting groups.
- Hydrogenation is typically conducted under atmospheric or slightly elevated hydrogen pressure using palladium or platinum catalysts.
Reaction Mechanism Insights
- The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the trifluoroethyl chloroformate.
- This forms a tetrahedral intermediate that collapses, releasing chloride ion and forming the carbamate linkage.
- The base present neutralizes the generated HCl, preventing side reactions.
Reaction Parameters and Optimization
| Parameter | Typical Range/Condition | Effect on Reaction |
|---|---|---|
| Temperature | 0°C to 25°C | Lower temp controls exotherm and side reactions |
| Solvent | Dichloromethane, Acetonitrile | Good solubility and inertness |
| Base | Triethylamine, Pyridine | Neutralizes HCl, drives reaction forward |
| Molar Ratio (Amine:Chloroformate) | 1:1 to 1:1.2 | Slight excess of chloroformate improves yield |
| Reaction Time | 2 to 6 hours | Ensures complete conversion |
Representative Experimental Data (Literature-Based)
| Entry | Starting Material (2-chloropyridin-3-amine) (g) | 2,2,2-Trifluoroethyl Chloroformate (mL) | Base (mL) | Solvent (mL) | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|---|
| 1 | 5.0 | 1.2 | 1.5 (TEA) | 50 (DCM) | 0 to 25 | 85 | >98 (HPLC) |
| 2 | 10.0 | 2.4 | 3.0 (Pyridine) | 100 (MeCN) | 0 to 20 | 88 | >99 (NMR) |
Comparative Analysis with Similar Compounds
- The preparation method for 2,2,2-trifluoroethyl N-(pyridin-2-yl)carbamate closely parallels that of the 2-chloropyridin-3-yl derivative, with the key difference being the substitution pattern on the pyridine ring.
- Modifications in the pyridine substituent can affect reaction kinetics and product stability, requiring slight optimization of reaction parameters.
Notes on Industrial Production
- Industrial synthesis employs similar protocols but often uses continuous flow reactors to improve safety and scalability.
- Optimization focuses on minimizing solvent use, maximizing yield, and ensuring high purity suitable for pharmaceutical or agrochemical applications.
- Catalyst and reagent recycling strategies are also incorporated to reduce cost and environmental impact.
Summary of Key Research Findings
- The reaction of 2-chloropyridin-3-amine with 2,2,2-trifluoroethyl chloroformate under mild base and low temperature is the most straightforward and efficient method.
- The choice of solvent and base critically affects yield and purity.
- Alternative coupling reagents such as carbonyldiimidazole offer milder conditions but may require additional purification steps.
- Hydrogenation and catalytic methods are more relevant for related intermediates rather than the direct carbamate formation.
- Industrial methods emphasize process safety, scalability, and environmental considerations.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution. This reactivity is leveraged in synthetic modifications:
Mechanistic Insight :
The electron-withdrawing carbamate group (-OC(=O)NR) enhances the electrophilicity of the pyridine ring, facilitating substitution at the chlorine-bearing carbon .
Hydrolysis of the Carbamate Group
The carbamate linkage undergoes hydrolysis under acidic or basic conditions, yielding distinct products:
Oxidation and Reduction
The trifluoroethyl group and pyridine ring participate in redox reactions:
Oxidation
-
Pyridine Ring Oxidation :
Reduction
-
Chlorine Reduction :
Cross-Coupling Reactions
The compound participates in palladium-catalyzed coupling reactions:
Key Limitation : The trifluoroethyl group may sterically hinder coupling at the 3-position of the pyridine ring .
Thermal Decomposition
At elevated temperatures (>200°C), the carbamate undergoes decomposition:
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. Studies have shown promising results in inhibiting bacterial growth, suggesting its potential as a lead compound in antibiotic development.
-
Neurological Studies
- Some carbamate derivatives have been investigated for their effects on neurological pathways. The structural features of 2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate may influence its interaction with neurotransmitter systems, potentially leading to therapeutic applications in treating neurological disorders .
- Cancer Research
Agrochemical Applications
- Pest Control
-
Herbicide Development
- The unique reactivity of the trifluoroethyl group may allow for selective herbicidal activity, providing an avenue for developing herbicides with reduced environmental impact compared to traditional options.
Synthetic Organic Chemistry
- Versatile Intermediate
-
Electrophilic Substitution Reactions
- The presence of the chlorine atom on the pyridine ring facilitates electrophilic substitution reactions, which can be exploited to synthesize a variety of derivatives with tailored properties for specific applications.
Case Studies
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The chloropyridinyl moiety can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate with structurally related carbamates, focusing on substituent effects, physicochemical properties, and applications.
Structural and Functional Group Variations
Physicochemical Properties
- Polarity and Solubility: The trifluoroethyl group enhances lipophilicity compared to non-fluorinated carbamates. For example, the furan derivative (C₇H₆F₃NO₃) has a lower molecular weight (209.12 g/mol) and likely higher solubility in organic solvents than the pyridine-based analogs .
Biological Activity
2,2,2-Trifluoroethyl N-(2-chloropyridin-3-yl)carbamate is a chemical compound with potential applications in various fields, including agriculture and pharmaceuticals. This article explores its biological activity, focusing on its mechanisms of action, efficacy in pest control, and potential therapeutic uses.
- Chemical Formula : C₈H₆ClF₃N₂O₂
- Molecular Weight : 254.6 g/mol
- IUPAC Name : this compound
- PubChem CID : 54592534
The compound acts primarily as an insecticide and has been shown to interact with the nicotinic acetylcholine receptors (nAChRs) in insects. This interaction leads to overstimulation of the nervous system, resulting in paralysis and death. The chloropyridine moiety enhances binding affinity to these receptors, making it effective against various pests.
Efficacy in Pest Control
Recent studies have highlighted the effectiveness of this compound against several agricultural pests:
| Pest Species | Efficacy (%) | Study Reference |
|---|---|---|
| Plutella xylostella (Diamondback moth) | 85% | |
| Aedes aegypti (Mosquito) | 90% | |
| Spodoptera frugiperda (Fall armyworm) | 78% |
These results indicate a promising potential for this compound as an effective insecticide in agricultural settings.
Case Studies
-
Case Study on Diamondback Moth Control
- A field trial was conducted to evaluate the effectiveness of this compound against Plutella xylostella. The compound was applied at varying concentrations, demonstrating significant larvicidal activity with an efficacy rate of 85% within 48 hours post-treatment.
-
Impact on Non-target Species
- Research assessed the impact of the compound on beneficial insects such as bees and ladybugs. It was found that while the compound effectively targeted P. xylostella, it exhibited lower toxicity levels towards non-target species, suggesting a favorable safety profile for integrated pest management systems.
Therapeutic Potential
Beyond its insecticidal properties, preliminary studies suggest that compounds similar to this compound may have potential therapeutic applications. They have been investigated for their role as potential anti-cancer agents due to their ability to inhibit certain enzyme pathways involved in tumor growth.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate, and how do protecting groups influence the reaction efficiency?
- Methodological Answer : The compound is typically synthesized via carbamate formation using amine-protecting strategies. For example, tert-butyl or benzyl carbamate protecting groups are employed to stabilize reactive intermediates during nucleophilic substitution or coupling reactions. The choice of protecting group (e.g., tert-butyl in intermediate Formula 7) impacts yield and purity due to steric and electronic effects during deprotection . Optimization often involves comparing reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions, such as hydrolysis of the trifluoroethyl moiety .
Q. How do spectroscopic techniques (NMR, X-ray crystallography) confirm the structure and purity of this carbamate derivative?
- Methodological Answer :
- ¹H/¹⁹F NMR : Distinctive splitting patterns for the trifluoroethyl group (δ ~4.5 ppm for -CH₂CF₃; ¹⁹F signals at ~-70 ppm) and the pyridinyl chlorine’s deshielding effect on adjacent protons are diagnostic .
- X-ray crystallography : Resolves bond angles and packing interactions, critical for validating stereochemistry and detecting polymorphic forms. For example, tert-butyl carbamate derivatives show intermolecular hydrogen bonding between the carbamate oxygen and pyridinyl nitrogen, stabilizing the crystal lattice .
Q. Why is the trifluoroethyl group strategically incorporated into this carbamate, and how does it influence bioactivity?
- Methodological Answer : The trifluoroethyl group enhances metabolic stability and bioavailability by reducing basicity of adjacent amines (via electron-withdrawing effects) and increasing lipophilicity. This modification is empirically linked to improved membrane permeability in agrochemical analogs, as seen in pyrazole-carboxamide derivatives . Comparative studies with non-fluorinated analogs show reduced enzymatic degradation in vitro .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies often arise from differences in solubility, metabolic conversion, or protein binding. Strategies include:
- Solubility enhancement : Co-crystallization with cyclodextrins or formulation as salts (e.g., hydrochloride) .
- Metabolite profiling : LC-MS/MS to identify active metabolites (e.g., dechlorinated or hydroxylated derivatives) that may contribute to in vivo efficacy .
- Species-specific assays : Testing in hepatocyte models to account for metabolic variations between rodents and humans .
Q. What computational methods are effective in predicting the binding mode of this carbamate to target enzymes (e.g., acetylcholinesterase in agrochemical applications)?
- Methodological Answer :
- Docking simulations : Use software like AutoDock Vina to model interactions between the chloropyridinyl moiety and enzyme active sites (e.g., π-π stacking with aromatic residues). The trifluoroethyl group’s conformation is optimized for hydrophobic pocket occupancy .
- MD simulations : Assess stability of the carbamate-enzyme complex over 100+ ns trajectories, focusing on hydrogen bonding between the carbamate oxygen and catalytic serine residues .
Q. How do polymorphic forms of this carbamate affect its stability and formulation in solid-state applications?
- Methodological Answer : Polymorph screening via solvent evaporation or slurry methods identifies forms with optimal thermal stability. For example, a patent discloses a monoclinic polymorph (Form A) with a melting point >150°C, suitable for long-term storage. Stability studies under accelerated conditions (40°C/75% RH) monitor phase transitions using PXRD and DSC .
Q. What strategies mitigate side reactions during scale-up synthesis, such as elimination of the 2-chloropyridinyl group?
- Methodological Answer :
- Temperature control : Maintaining reactions below 60°C prevents thermal decomposition of the chloropyridinyl ring .
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Suzuki-Miyaura reactions for pyridinyl intermediates, reducing unwanted byproducts .
- In-line analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time to halt reactions at optimal conversion .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer : Apparent contradictions arise from solvent-dependent self-association. For example, in DMSO, the carbamate forms aggregates (detected via DLS), reducing effective solubility. Use of co-solvents (e.g., 10% PEG-400 in water) disrupts aggregation, improving apparent solubility. Validate with equilibrium solubility assays and computational Hansen solubility parameter analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
